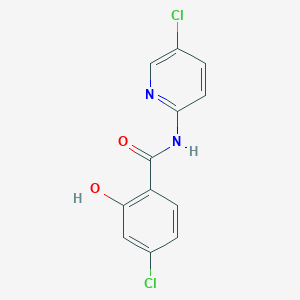
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonate group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate typically involves the bromination and fluorination of benzene derivatives followed by sulfonation. One common method includes the following steps:
Bromination: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound.
Sulfonation: Finally, the fluorinated and brominated benzene is sulfonated using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and sulfonate) on the benzene ring.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could produce various substituted benzene compounds.
Applications De Recherche Scientifique
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The electron-withdrawing groups on the benzene ring make it susceptible to attack by nucleophiles, while the sulfonate group can participate in various binding interactions. These properties enable the compound to act as a versatile intermediate in chemical synthesis and biological studies.
Comparaison Avec Des Composés Similaires
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate can be compared with other similar compounds such as:
2,4-Dibromo-1-fluorobenzene: Lacks the sulfonate group, making it less reactive in certain reactions.
2,5-Dibromo-4-fluorobenzene: Similar structure but without the sulfonate group, affecting its solubility and reactivity.
Phenyl 2,4-dibromo-1-sulfonate: Contains bromine and sulfonate groups but lacks fluorine, altering its chemical properties.
The uniqueness of this compound lies in the combination of bromine, fluorine, and sulfonate groups, which impart distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
832725-97-0 |
|---|---|
Formule moléculaire |
C12H7Br2FO3S |
Poids moléculaire |
410.06 g/mol |
Nom IUPAC |
phenyl 2,5-dibromo-4-fluorobenzenesulfonate |
InChI |
InChI=1S/C12H7Br2FO3S/c13-9-7-12(10(14)6-11(9)15)19(16,17)18-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
WSHYPWIBYUCMJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
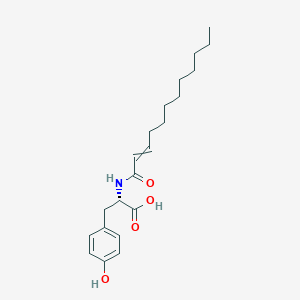
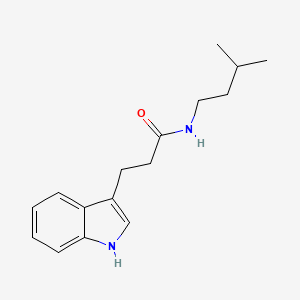
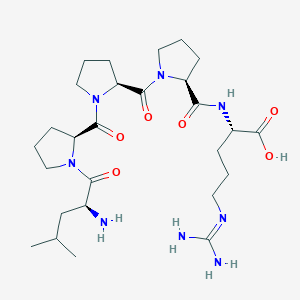


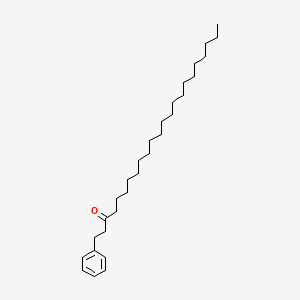
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
